4-methoxy-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine
Description
4-Methoxy-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 4 with a methoxy group and at position 6 with a piperazine ring bearing a pyridin-2-ylmethyl moiety. This structure combines aromatic nitrogen-containing rings (pyrimidine and pyridine) with a flexible piperazine linker, making it a candidate for interaction with biological targets such as kinases or receptors.
Properties
IUPAC Name |
4-methoxy-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-21-15-10-14(17-12-18-15)20-8-6-19(7-9-20)11-13-4-2-3-5-16-13/h2-5,10,12H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWQPIGUYNTGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as piperazine derivatives, have been shown to inhibit microtubule synthesis.
Mode of Action
It’s worth noting that piperazine derivatives have been found to inhibit microtubule synthesis by a unique mechanism. This interaction with its targets could lead to changes in cell cycle progression and angiogenesis, which are critical to a tumor cell’s ability to grow and metastasize.
Biological Activity
4-Methoxy-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure features a pyrimidine core substituted with a methoxy group and a piperazine moiety linked to a pyridine ring, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 1.75 to 9.46 µM in MDA-MB-231 breast cancer cells, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) .
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. Studies on related pyrimidine derivatives demonstrated effective inhibition against several Gram-positive bacterial strains, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL .
Enzyme Inhibition
The enzyme inhibitory activities of related compounds have been extensively studied. For example, some derivatives have shown promising results as inhibitors of acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and urinary tract infections, respectively .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the piperazine and pyridine moieties contribute significantly to receptor binding and interaction with biological targets.
Study 1: Anticancer Efficacy
In a recent study, this compound was tested against various cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells through caspase activation, suggesting a mechanism involving programmed cell death .
Study 2: Antibacterial Properties
Another investigation focused on the antibacterial efficacy of related pyrimidine compounds. The study found that certain derivatives exhibited strong antibacterial activity against resistant strains, highlighting their potential as new antimicrobial agents .
Data Summary
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to a broader class of pyrimidine derivatives with piperazine or piperidine substitutions. Key structural analogs include:
†Calculated based on molecular formula C₁₅H₁₉N₅O.
Key Structural Differences :
- Pyrimidine Core Modifications: The target compound’s 4-methoxy group contrasts with chloro () or thienopyrimidine () cores, affecting electronic properties and steric bulk.
- Linker Flexibility : The piperazine linker in the target compound allows conformational flexibility, whereas rigidified analogs (e.g., fused rings in ) may restrict binding modes.
Physicochemical Properties
- Solubility : The hydrochloride salt form of 4-methoxy-6-(piperazin-1-yl)pyrimidine () suggests improved aqueous solubility compared to the free base of the target compound.
- Molecular Weight : The target compound (341 g/mol) falls within the typical range for drug-like molecules, unlike larger bis-pyrimidine derivatives (e.g., 403 g/mol in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
